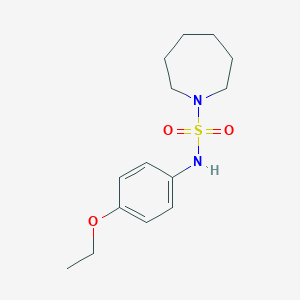

N-(4-ethoxyphenyl)azepane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

838887-11-9 |

|---|---|

Molecular Formula |

C14H22N2O3S |

Molecular Weight |

298.4g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)azepane-1-sulfonamide |

InChI |

InChI=1S/C14H22N2O3S/c1-2-19-14-9-7-13(8-10-14)15-20(17,18)16-11-5-3-4-6-12-16/h7-10,15H,2-6,11-12H2,1H3 |

InChI Key |

HRCISSOYXRSZIR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(4-ethoxyphenyl)azepane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)azepane-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of pharmacophores known for a wide range of biological activities, most notably their antibacterial effects.[][2][3] The physicochemical properties of a novel compound like this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential therapeutic efficacy.

Predicted Physicochemical Properties

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT), are valuable tools for estimating the physicochemical properties of novel compounds in the early stages of drug discovery.[4][5][7] The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₄H₂₂N₂O₃S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 298.40 g/mol | Influences diffusion, formulation, and dosing. |

| Melting Point (°C) | 150 - 170 | Indicates purity and stability of the solid form. |

| Boiling Point (°C) | > 400 (decomposes) | Important for purification and formulation processes. |

| Aqueous Solubility | Low to moderate | Affects dissolution, absorption, and bioavailability. |

| pKa | 8.0 - 10.0 (sulfonamide N-H) | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |

| logP (Octanol/Water) | 2.5 - 3.5 | A measure of lipophilicity, which influences membrane permeability and protein binding. |

Note: These values are estimations and require experimental verification.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for the progression of a compound through the drug development pipeline. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid.

Methodology: Capillary Method [8][9][10]

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's bioavailability.

Methodology: Shake-Flask Method [11][12][13][14]

-

Sample Preparation: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For sulfonamides, the pKa of the sulfonamide N-H proton is particularly important.[15][16][17][18]

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

-

Alternative Method: UV-Vis spectrophotometry or capillary electrophoresis can also be used to determine pKa by measuring changes in absorbance or mobility as a function of pH.[16][17][18]

logP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity.

Methodology: Shake-Flask Method [19][20][21][22]

-

Phase Preparation: n-Octanol and water (or a buffer of pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

Alternative Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the retention time of the compound on a C18 column.[19]

Biological Context and Potential Signaling Pathways

Sulfonamide antibiotics primarily act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[][23][24][25] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.[26] This mechanism of action is selective for bacteria as humans obtain folic acid from their diet.

Beyond their antibacterial effects, some sulfonamides have been shown to interact with other biological targets. For instance, certain sulfonamides are known to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[3][27] The azepane ring in this compound may also confer affinity for other receptors, a possibility that warrants further investigation.

Visualizations

General Mechanism of Action of Sulfonamides

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis.

Experimental Workflow for Physicochemical Characterization

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a novel sulfonamide.

References

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. westlab.com [westlab.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. scienceopen.com [scienceopen.com]

- 19. books.rsc.org [books.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. Sulphonamides and sulfa drugs | PPTX [slideshare.net]

- 24. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijpsonline.com [ijpsonline.com]

Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfonamide, N-(4-ethoxyphenyl)azepane-1-sulfonamide. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The unique structural features of this compound, which combines an azepane ring, a sulfonamide linker, and a 4-ethoxyphenyl moiety, make it a compound of significant interest for further investigation. This guide details a robust synthetic route and the necessary characterization techniques to ensure the purity and structural integrity of the final compound.

Synthesis

The synthesis of this compound can be achieved through a standard sulfonamide formation reaction. The proposed synthetic route involves the reaction of 4-ethoxyaniline with azepane-1-sulfonyl chloride in the presence of a base.

Experimental Protocol

This protocol is based on general methods for sulfonamide synthesis.[2][3]

Materials:

-

4-Ethoxyaniline

-

Azepane-1-sulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve azepane-1-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the azepane-1-sulfonyl chloride solution dropwise to the stirring solution of 4-ethoxyaniline and pyridine over 15-20 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties

| Parameter | Expected Value |

| Molecular Formula | C14H22N2O3S |

| Molecular Weight | 302.40 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.[4][5][6]

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 2H | Ar-H (ortho to -NH) |

| ~6.8-6.9 | d | 2H | Ar-H (ortho to -OEt) |

| ~4.0 | q | 2H | -O-CH2 -CH3 |

| ~3.3-3.5 | t | 4H | -SO2-N-CH2 - (azepane) |

| ~1.6-1.8 | m | 8H | -CH2- (azepane) |

| ~1.4 | t | 3H | -O-CH2-CH3 |

| ~8.0-9.0 | s | 1H | -SO2-NH -Ar |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~155-158 | C -OEt |

| ~130-132 | C -NH |

| ~120-125 | Ar-C H |

| ~114-116 | Ar-C H |

| ~63-65 | -O-C H2-CH3 |

| ~48-50 | -SO2-N-C H2- (azepane) |

| ~28-30 | -C H2- (azepane) |

| ~26-28 | -C H2- (azepane) |

| ~14-15 | -O-CH2-C H3 |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm-1) | Assignment |

| ~3200-3300 | N-H stretch |

| ~2920-2980 | C-H stretch (aliphatic) |

| ~1500-1600 | C=C stretch (aromatic) |

| ~1320-1350 | S=O stretch (asymmetric) |

| ~1150-1180 | S=O stretch (symmetric) |

| ~1240-1260 | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 302.14 | [M]+ |

| 303.14 | [M+H]+ |

| 325.12 | [M+Na]+ |

Logical Workflow for Characterization

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and expected data will be instrumental for researchers aiming to synthesize and study this and other novel sulfonamide derivatives. The successful synthesis and thorough characterization of this compound will enable further exploration of its potential applications in various fields of chemical and pharmaceutical research.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

In-depth Technical Guide: The Mechanism of Action of N-(4-ethoxyphenyl)azepane-1-sulfonamide

A comprehensive review of the available scientific literature reveals no specific information regarding the mechanism of action, biological targets, or signaling pathways for the compound N-(4-ethoxyphenyl)azepane-1-sulfonamide. Extensive searches of chemical and biological databases and the broader scientific literature did not yield any publications, patents, or research data specifically identifying or characterizing the biological activity of this molecule.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. The compound does not appear to be a well-characterized agent in the public domain.

General Context: The Diverse Bioactivities of Sulfonamides

While information on the specific compound is unavailable, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1][2] Depending on the overall molecular structure, sulfonamide-containing compounds can exhibit a broad range of biological activities, including:

-

Antimicrobial: This is the most classic role of sulfonamides. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[3][4] This disruption of folate metabolism ultimately inhibits bacterial growth.

-

Anticancer: Certain sulfonamide derivatives have demonstrated antitumor properties.[2][3]

-

Anti-inflammatory: This class of compounds can also exhibit anti-inflammatory effects.[2]

-

Antidiabetic: Some novel sulfonamide derivatives have been investigated as potential multitarget antidiabetic agents, showing inhibitory potential against enzymes like α-glucosidase and α-amylase.[5]

The azepane ring, a seven-membered saturated heterocycle, is also a structural motif found in various biologically active compounds. Its incorporation into a molecule can influence pharmacokinetic and pharmacodynamic properties.

The specific combination of the 4-ethoxyphenyl group, the azepane ring, and the sulfonamide linker in this compound would theoretically confer a unique set of physicochemical properties that would determine its biological target and mechanism of action. However, without any experimental data, any discussion of its potential activity remains purely speculative.

Future Directions

To elucidate the mechanism of action of this compound, a systematic research approach would be necessary. This would involve:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.

-

In Vitro Assays: Screening the compound against various cell lines and enzyme panels to determine its biological activity profile (e.g., cytotoxicity, enzyme inhibition, receptor binding).

-

Mechanism of Action Studies: Once a biological activity is confirmed, further experiments would be required to delineate the specific signaling pathways and molecular interactions involved.

Until such studies are conducted and published, the mechanism of action of this compound remains unknown.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, characterized by the -SO₂NH₂ functional group, are a cornerstone in medicinal chemistry, first gaining prominence as antibacterial agents.[1][2][3] Over the decades, extensive research has revealed their remarkable versatility, with novel derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6][7] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, making the sulfonamide scaffold a privileged structure in modern drug discovery.[2][6][8][9] This guide provides an in-depth technical overview of the key biological activities of novel sulfonamide derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual workflows.

Anticancer Activity

A multitude of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[4][10] Their mechanisms of action are diverse, targeting various hallmarks of cancer.[4][10] Key strategies include the inhibition of enzymes crucial for tumor growth and survival, disruption of the cell cycle, and induction of apoptosis.[4][11][12]

Mechanisms of Anticancer Action

Sulfonamides exert their anticancer effects through several pathways. A primary mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and contribute to the survival and proliferation of cancer cells in hypoxic environments.[4][11] Other mechanisms include the disruption of microtubule assembly, cell cycle arrest in the G1 phase, and the inhibition of tyrosine kinases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs).[4][11]

Data on Anticancer Activity

The anticancer potential of sulfonamide derivatives is quantified by their ability to inhibit the growth of cancer cell lines, typically expressed as GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) values.

| Compound | Cancer Cell Line | Target | Activity (IC₅₀ / GI₅₀) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | - | 7.2 ± 1.12 µM | [12] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast) | - | 4.62 ± 0.13 µM | [12] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | - | 7.13 ± 0.13 µM | [12] |

| Compound 58 | HL-60 (Leukemia) | BRD4 | 1.21 µM | [13] |

| Compound 58 | MV4-11 (Leukemia) | BRD4 | 0.15 µM | [13] |

| Compound L18 | MV4-11 (Leukemia) | CDK9 | 3.8 nM | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel sulfonamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Sulfonamides were the first class of synthetic antimicrobial drugs and continue to be a vital scaffold for developing new agents to combat drug-resistant pathogens.[1][2] They are broad-spectrum bacteriostatic agents, effective against both Gram-positive and certain Gram-negative bacteria.[1][5]

Mechanism of Antibacterial Action

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2][15] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By blocking this pathway, sulfonamides halt bacterial growth and replication.[2][16]

Data on Antimicrobial Activity

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Compound 5b | S. aureus (MTCC 96) | 96 | [17] |

| Compound 5g | C. albicans (MTCC 277) | 277 | [17] |

| Compound 5j | C. albicans (MTCC 277) | 277 | [17] |

| Compound 5a | E. coli | Potent Activity (MIC not specified) | [16] |

| Compound 9a | E. coli | Potent Activity (MIC not specified) | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide derivative in the broth medium. Concentrations should span a clinically relevant range.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should also be tested as a reference.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Anti-inflammatory Activity

Certain sulfonamide derivatives are potent anti-inflammatory agents.[5][18] The most well-known examples are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[5] These drugs are effective in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Anti-inflammatory Action

The primary mechanism for many anti-inflammatory sulfonamides is the selective inhibition of the COX-2 enzyme.[5] During inflammation, the expression of COX-2 is induced, leading to the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively blocking COX-2, these sulfonamides reduce prostaglandin synthesis at the site of inflammation without significantly affecting the constitutively expressed COX-1 enzyme, which is crucial for protecting the gastric mucosa.

Data on Anti-inflammatory Activity

The anti-inflammatory effects can be evaluated through various assays, including COX-2 inhibition and protein denaturation assays.

| Compound | Assay | Activity | Comparison | Reference |

| 3,4,5-TMBS | COX-2 Inhibition | Significant inhibition at 50 µM | - | [18] |

| 3,4,5-TMBS | Protein Denaturation | Enhanced effect at >100 nM | Surpassed Ibuprofen | [18] |

| 3,4,5-THBS | Protein Denaturation | Enhanced effect at >100 nM | Surpassed Ibuprofen | [18] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibition of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Obtain purified human recombinant COX-2 enzyme. Prepare a solution of the substrate, arachidonic acid, in an appropriate buffer.

-

Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and various concentrations of the test sulfonamide derivative. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination and Measurement: Incubate for a specific time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

General Synthesis Workflow

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6]

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. frontiersrj.com [frontiersrj.com]

- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]

- 18. mdpi.com [mdpi.com]

Technical Guide: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Related Compounds

Disclaimer: There is no publicly available scientific literature or database entry for the specific compound N-(4-ethoxyphenyl)azepane-1-sulfonamide . Consequently, its InChIKey, experimental data, and specific biological activities are not documented. This guide will provide an in-depth overview of the synthesis, properties, and biological activities of the broader class of N-arylazepane sulfonamides, using publicly available data for structurally related analogs.

Introduction to N-Arylazepane Sulfonamides

N-Arylazepane sulfonamides are a class of organic compounds characterized by an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) linked to a sulfonyl group, which in turn is bonded to the nitrogen of an arylamine. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides in general, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The azepane moiety can influence the compound's lipophilicity, conformational flexibility, and interaction with biological targets.

For illustrative purposes, this guide will refer to the following representative analog for which public data is available:

Compound: N-[1-(2-methylphenyl)ethyl]azepane-1-sulfonamide PubChem CID: 16589557

| Identifier | Value |

| InChIKey | HKNYCDOPIBWFBG-UHFFFAOYSA-N[4] |

| Molecular Formula | C15H24N2O2S[4] |

| Molecular Weight | 296.4 g/mol [4] |

Synthesis of N-Arylazepane Sulfonamides

The synthesis of N-arylazepane sulfonamides typically follows established protocols for sulfonamide formation.[5] A general and widely used method involves the reaction of an appropriate sulfonyl chloride with an amine.

The following table outlines a generalized protocol for the synthesis of N-arylazepane sulfonamides.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Formation of Azepane-1-sulfonyl chloride | Azepane, Sulfonyl chloride (SO2Cl2) or Sulfuryl chloride, in an inert solvent (e.g., Dichloromethane). | To create the key sulfonyl chloride intermediate. |

| 2 | Sulfonamide Coupling | Azepane-1-sulfonyl chloride, desired arylamine (e.g., 4-ethoxyaniline), a non-nucleophilic base (e.g., Pyridine or Triethylamine), in an inert solvent (e.g., Dichloromethane). | To form the N-S bond, creating the final sulfonamide product.[5] |

| 3 | Work-up and Purification | Aqueous work-up (e.g., washing with dilute HCl, NaHCO3, and brine), drying over anhydrous sulfate (e.g., Na2SO4), and purification by column chromatography or recrystallization. | To isolate and purify the target compound. |

The following diagram illustrates a typical synthetic workflow for N-arylazepane sulfonamides.

Caption: General synthesis workflow for N-arylazepane sulfonamides.

Biological Activity of Related Azepane Sulfonamides

While no biological data exists for this compound, related azepane sulfonamide derivatives have been investigated as potent enzyme inhibitors.

The following table summarizes the inhibitory activity of some azepane sulfonamide derivatives against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.

| Compound ID | Structure | 11β-HSD1 IC50 (nM) | Reference |

| Analog 1 | Azepane sulfonamide with a 4-position modification | 3.0 | [6] |

| Analog 2 | A related azepine sulfonamide derivative | Data not specified | [6] |

Note: The specific structures of the analogs are detailed in the cited reference.

Mechanism of Action of Sulfonamides

The most well-documented mechanism of action for sulfonamides is their antibacterial effect, which arises from their ability to interfere with folate synthesis in bacteria.[7][8][9]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[7] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[8][10] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis.[7] The depletion of THF ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[5] Humans are unaffected by this mechanism as they obtain folate from their diet and do not possess the DHPS enzyme.[9]

The diagram below illustrates the inhibition of the bacterial folate synthesis pathway by sulfonamides.

Caption: Mechanism of action of antibacterial sulfonamides.

Conclusion

While this compound remains an uncharacterized compound, the broader class of N-arylazepane sulfonamides represents a versatile scaffold in drug discovery. General synthetic routes are well-established, and related analogs have demonstrated potent biological activities, such as enzyme inhibition. The classic antibacterial mechanism of action for sulfonamides, involving the inhibition of folate synthesis, provides a foundational understanding of their potential therapeutic applications. Further research into this specific compound and its derivatives could uncover novel biological functions and therapeutic potential.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. N-[1-(2-methylphenyl)ethyl]azepane-1-sulfonamide | C15H24N2O2S | CID 16589557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

The Azepane Scaffold: A Privileged Motif in Monoamine Transporter Inhibition

An In-depth Technical Guide on the Structure-Activity Relationship of Azepane-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The seven-membered nitrogen-containing heterocyclic ring system, azepane, has emerged as a significant structural motif in medicinal chemistry, with over 20 FDA-approved drugs incorporating this scaffold for a variety of therapeutic applications.[1][2] Its inherent three-dimensional character and conformational flexibility make it an attractive scaffold for exploring new chemical space in drug discovery.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of azepane-based compounds, with a particular focus on their activity as monoamine transporter inhibitors.

Quantitative Structure-Activity Relationship of Bicyclic Azepanes as Monoamine Transporter Inhibitors

Recent research has highlighted the potential of N-benzylated bicyclic azepanes as potent inhibitors of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[3] The following tables summarize the in vitro inhibitory activities (IC50) of a series of these compounds, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Unsubstituted and Halogenated N-Benzylated Bicyclic Azepanes on Monoamine Transporters (NET, DAT, SERT) [3]

| Compound | R | IC50 (nM) ± SD |

| NET | ||

| (R,R)-1a | H | 60 ± 7 |

| (S,S)-1a | H | 1600 ± 100 |

| (R,R)-1a analog | 2-Cl | 20 ± 3 |

| (R,R)-1a analog | 3-Cl | 15 ± 2 |

| (R,R)-1a analog | 4-Cl | 350 ± 40 |

| (R,R)-1a analog | 3-Br | 12 ± 2 |

SAR Insights from Table 1:

-

Stereochemistry is crucial: The (R,R)-enantiomer exhibits significantly higher potency for NET, DAT, and SERT compared to the (S,S)-enantiomer, highlighting the importance of stereochemistry in the interaction with the monoamine transporters.[3]

-

Halogenation of the benzyl group modulates activity: Substitution on the phenyl ring of the N-benzyl group has a profound effect on inhibitory activity.

-

Selectivity Profile: While the compounds generally show a preference for NET, the substitutions allow for tuning of the selectivity profile.

Experimental Protocols

The following is a detailed methodology for the key radioligand displacement assays used to determine the inhibitory activity of the azepane-based compounds on the monoamine transporters.

Radioligand Displacement Assay for NET, DAT, and SERT

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) using a radioligand displacement assay with HEK293 cells stably expressing the respective human transporters.

Materials:

-

HEK293 cells stably expressing human NET, DAT, or SERT

-

Assay buffer (e.g., Krebs-HEPES buffer)

-

Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT)

-

Non-specific binding control (e.g., Desipramine for NET, GBR 12909 for DAT, Fluoxetine for SERT)

-

Test compounds (azepane derivatives) at various concentrations

-

96-well microplates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, cell membrane suspension, and radioligand.

-

Non-specific Binding: Assay buffer, cell membrane suspension, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Assay buffer, cell membrane suspension, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

-

Scintillation Counting:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key aspects of the structure-activity relationship and experimental workflow for the azepane-based compounds.

Caption: Logical flow of the structure-activity relationship for bicyclic azepanes.

Caption: Workflow for determining the inhibitory activity of azepane compounds.

Caption: Mechanism of action of azepane-based monoamine transporter inhibitors.

References

- 1. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Sulfonamide Drugs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of sulfonamide drugs, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the key scientific breakthroughs, present quantitative data on their early efficacy, provide detailed experimental protocols for their synthesis, and visualize the fundamental concepts through signaling pathways and experimental workflows.

The Serendipitous Discovery of Prontosil and the Dawn of the Antibacterial Era

The story of sulfonamides begins in the laboratories of the German chemical conglomerate IG Farben in the early 1930s. At the time, bacterial infections were a leading cause of death, and effective treatments were virtually nonexistent. The prevailing medical wisdom held that it was impossible to create a chemical that could selectively kill bacteria within the human body without harming the host.

This dogma was challenged by the work of German physician and researcher Gerhard Domagk . Tasked with screening synthetic dyes for potential therapeutic properties, Domagk and his team, including chemists Fritz Mietzsch and Joseph Klarer, synthesized and tested thousands of compounds. In 1932, a red azo dye, initially designated KL 730 and later named Prontosil , showed remarkable antibacterial activity in vivo.[1][2]

Domagk's pivotal experiment involved infecting mice with a lethal dose of Streptococcus pyogenes. A control group of infected mice received no treatment, while the experimental group was treated with Prontosil. The results were groundbreaking: all the untreated mice succumbed to the infection within a few days, while all the mice treated with Prontosil survived.[2][3] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection.

Interestingly, Prontosil was found to be inactive against bacteria in vitro (in a test tube). This puzzling observation was later explained in 1935 by researchers at the Pasteur Institute in Paris, who discovered that Prontosil is a prodrug.[4] In the body, it is metabolized into its active form, sulfanilamide , a colorless compound that was first synthesized in 1908. This discovery was a double-edged sword for IG Farben; while it validated the efficacy of their discovery, the active compound itself was off-patent and could be produced by anyone.

The announcement of Prontosil's efficacy in Domagk's 1935 publication, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections), sparked a flurry of research and clinical application.[2][5] For his groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][7]

Quantitative Data on the Efficacy of Early Sulfonamides

The introduction of sulfonamides had a dramatic and immediate impact on public health, leading to significant reductions in mortality rates for previously life-threatening bacterial infections.

Table 1: Impact of Sulfonamides on Mortality Rates for Puerperal Sepsis

| Study/Location | Pre-Sulfonamide Mortality Rate | Post-Sulfonamide Mortality Rate | Percentage Reduction |

| Queen Charlotte's Hospital, London (1936)[3] | 26.3% | 8% | ~69.6% |

| Swedish County Hospital (1931-1940 vs. 1946-1950)[8][9] | Incidence reduced by 80% | Fatality rate remained unchanged | - |

Table 2: Impact of Sulfonamides on Mortality Rates for Scarlet Fever and Pneumonia (United States, 1937-1943)

| Disease | Percentage Decline in Mortality |

| Scarlet Fever[10][11] | 52% - 67% |

| Pneumonia[10][11] | 17% - 36% |

| Maternal Mortality (largely due to puerperal sepsis)[10][11] | 25% - 40% |

These figures underscore the revolutionary impact of sulfonamide drugs in the pre-penicillin era.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.

Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. In contrast, mammals obtain folic acid from their diet, and therefore do not have the DHPS enzyme. This difference in metabolic pathways is the basis for the selective toxicity of sulfonamides against bacteria.

The chemical structure of sulfanilamide is very similar to that of para-aminobenzoic acid (PABA) , the natural substrate for DHPS. Due to this structural analogy, sulfanilamide can bind to the active site of DHPS, preventing PABA from binding and thereby inhibiting the synthesis of dihydrofolic acid. This ultimately halts bacterial growth and replication.

Figure 1: Mechanism of action of sulfonamides.

Experimental Protocols

Synthesis of Sulfanilamide from Aniline

This four-step synthesis is a classic laboratory procedure for preparing sulfanilamide.

Step 1: Acetylation of Aniline to Acetanilide

-

Dissolve 10.0 g (0.107 mol) of aniline in 250 mL of water in a 500 mL Erlenmeyer flask.

-

Add 9.0 mL (0.108 mol) of concentrated hydrochloric acid.

-

Prepare a solution of 17.6 g (0.215 mol) of sodium acetate trihydrate in 50 mL of water.

-

Add 12.0 mL (0.127 mol) of acetic anhydride to the aniline hydrochloride solution with vigorous stirring.

-

Immediately add the sodium acetate solution and continue to stir for 10 minutes.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water.

-

Recrystallize the product from hot water to obtain pure acetanilide.

Step 2: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

-

In a dry 100 mL round-bottom flask, place 5.0 g (0.037 mol) of dry acetanilide.

-

In a fume hood, cautiously add 12.5 mL (0.22 mol) of chlorosulfonic acid dropwise with swirling. (Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water).

-

Gently warm the flask in a water bath at 60-70°C for 30 minutes to complete the reaction.

-

Carefully pour the reaction mixture in a slow stream onto 100 g of crushed ice in a 400 mL beaker.

-

Stir the resulting white precipitate and collect the crude p-acetamidobenzenesulfonyl chloride by vacuum filtration.

-

Wash the solid with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride to p-Acetamidobenzenesulfonamide

-

Transfer the moist p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.

-

Add 25 mL of concentrated aqueous ammonia and stir the mixture.

-

Heat the mixture in a fume hood on a steam bath for 15 minutes.

-

Cool the mixture in an ice bath.

-

Collect the crude p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

-

Transfer the p-acetamidobenzenesulfonamide to a 100 mL round-bottom flask.

-

Add 15 mL of 3 M hydrochloric acid.

-

Heat the mixture under reflux for 30 minutes.

-

Allow the solution to cool to room temperature.

-

Carefully add a saturated solution of sodium bicarbonate until the solution is neutral to litmus paper.

-

Cool the mixture in an ice bath to complete the crystallization of sulfanilamide.

-

Collect the crude sulfanilamide by vacuum filtration and wash with cold water.

-

Recrystallize the product from hot water to obtain pure sulfanilamide.

Figure 2: Synthetic pathway for sulfanilamide.

Domagk's In Vivo Experiment with Prontosil

This protocol is a reconstruction of Gerhard Domagk's landmark 1932 experiment demonstrating the in vivo efficacy of Prontosil.

Objective: To determine the in vivo antibacterial activity of Prontosil against a lethal infection of Streptococcus pyogenes in a murine model.

Materials:

-

A virulent strain of Streptococcus pyogenes

-

Healthy laboratory mice of similar age and weight

-

Prontosil solution for oral administration

-

Sterile saline solution (for control group)

-

Syringes and needles for infection and administration

Procedure:

-

Infection: All mice are intraperitoneally injected with a lethal dose of a culture of Streptococcus pyogenes.

-

Group Allocation: The infected mice are randomly divided into two groups:

-

Control Group (n=14): Receives no treatment or a placebo (sterile saline).

-

Treatment Group (n=12): Receives an oral dose of Prontosil solution.

-

-

Treatment Administration: The Prontosil solution is administered to the treatment group shortly after infection.

-

Observation: Both groups are observed over a period of several days, and the survival of the mice in each group is recorded.

-

Endpoint: The primary endpoint of the experiment is the survival rate in each group.

Expected Results:

-

Control Group: 100% mortality within a few days of infection.

-

Treatment Group: A significantly higher survival rate compared to the control group, ideally approaching 100%.

Figure 3: Domagk's Prontosil experiment workflow.

Conclusion: The Legacy of Sulfonamides

The discovery of sulfonamide drugs represents a watershed moment in the history of medicine. It shattered the long-held belief that systemic bacterial infections were untreatable with synthetic chemicals and ushered in the age of antimicrobial chemotherapy. Although the advent of penicillin and other antibiotics in the following decades led to a decline in the use of sulfonamides for many infections, they remain an important class of drugs for specific indications and serve as a powerful reminder of the transformative potential of scientific research. The principles of chemotherapy established through the discovery and development of sulfonamides continue to guide drug discovery and development efforts to this day.

References

- 1. The discovery of the antibacterial agent Prontosil | ari.info | ari.info [animalresearch.info]

- 2. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 3. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seemajayachandran.com [seemajayachandran.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 7. Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology | Britannica [britannica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Effect of introduction of sulphonamides on the incidence of and mortality from puerperal sepsis in a Swedish county hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nber.org [nber.org]

- 11. static1.squarespace.com [static1.squarespace.com]

Methodological & Application

Synthesis of N-Sulfonyl Azepine Derivatives: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-sulfonyl azepine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocol outlined below is based on established metal-catalyzed methodologies, offering a robust route to these valuable scaffolds.

Introduction

N-sulfonyl azepine derivatives are seven-membered nitrogen-containing heterocycles that have garnered considerable interest due to their diverse biological activities. Various synthetic strategies have been developed for their construction, including metal-catalyzed reactions, cycloadditions, and condensation reactions.[1] This application note focuses on a palladium-catalyzed approach, which offers a versatile and efficient means of synthesizing a range of N-sulfonyl azepine derivatives.

General Synthetic Strategy

The synthesis of N-sulfonyl azepine derivatives can be achieved through various pathways, often involving intramolecular or intermolecular cyclization reactions. Transition metals such as palladium, gold, silver, rhodium, and ruthenium are frequently employed to catalyze these transformations.[1] Other notable methods include Lewis acid-catalyzed cycloadditions and Diels-Alder reactions.[1] This protocol will detail a palladium-catalyzed intramolecular cyclization, a common and effective strategy.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes the synthesis of a generic N-sulfonyl benzo[b]azepine derivative. The reaction conditions and yields can be optimized for specific substrates.

Materials:

-

Substituted 2-alkenylaniline

-

Propargylic ester

-

Palladium(II) catalyst (e.g., Pd(OAc)₂)

-

Lewis acid co-catalyst (e.g., AgSbF₆)

-

Anhydrous solvent (e.g., Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the substituted 2-alkenylaniline (1.0 equiv.), the propargylic ester (1.2 equiv.), the Palladium(II) catalyst (5 mol%), and the Lewis acid co-catalyst (10 mol%).

-

Solvent Addition: Under an inert atmosphere, add the anhydrous solvent via syringe.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-sulfonyl azepine derivative.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of various N-sulfonyl azepine derivatives using different catalytic systems.

| Entry | Catalyst System | Substrate | Product | Yield (%) | Reference |

| 1 | Pd(II)/Lewis Acid | 2-Alkenylaniline & Propargylic Ester | Benzo[b]azepine | 30-75 | [1] |

| 2 | Cu(I) | Fluorinated Allenyne & Amine | CF₃-containing Azepine | 30-91 | [2] |

| 3 | Rhodium(II) | Dienyltriazole | Fused Dihydroazepine | Moderate to Excellent | [1] |

| 4 | Gold(III) | N-Arylazepine | Intermolecular Cyclization Product | - | [3] |

| 5 | Silver | γ-Amino Ketone & Alkyne | Azepine | - | [1] |

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-sulfonyl azepine derivatives via a palladium-catalyzed intramolecular cyclization.

Caption: A schematic overview of the synthetic protocol for N-sulfonyl azepine derivatives.

Signaling Pathway Diagram

The precise signaling pathways inhibited by novel N-sulfonyl azepine derivatives are typically determined during subsequent pharmacological evaluation. However, a generalized diagram illustrating how such a compound might interrupt a kinase signaling cascade is presented below.

Caption: A diagram illustrating a potential mechanism of action for an N-sulfonyl azepine derivative.

Conclusion

The protocol described provides a reliable method for the synthesis of N-sulfonyl azepine derivatives. The versatility of metal-catalyzed reactions allows for the generation of a diverse library of compounds for further investigation in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

How to perform in vitro assays with N-(4-ethoxyphenyl)azepane-1-sulfonamide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)azepane-1-sulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While the precise therapeutic target of this compound is under investigation, its structural motifs suggest potential activity as a modulator of G-protein coupled receptors (GPCRs). The presence of the sulfonamide group, a well-established pharmacophore, and the azepane ring, a versatile scaffold in medicinal chemistry, indicates the likelihood of specific biological interactions.

These application notes provide a comprehensive guide to performing key in vitro assays to characterize the pharmacological profile of this compound. The protocols detailed below are based on established methodologies for evaluating compounds targeting the Prostaglandin E2 receptor 4 (EP4), a common target for molecules with similar structural features. The EP4 receptor, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer progression, and bone metabolism.[2][3][4]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key in vitro assays, consistent with a potent and selective EP4 receptor antagonist.

Table 1: Receptor Binding Affinity

| Target | Radioligand | This compound Ki (nM) |

| Human EP4 Receptor | [³H]-PGE2 | 15.2 |

| Human EP2 Receptor | [³H]-PGE2 | > 10,000 |

| Human EP3 Receptor | [³H]-PGE2 | > 10,000 |

| Human EP1 Receptor | [³H]-PGE2 | > 10,000 |

Table 2: In Vitro Functional Antagonism

| Assay | Cell Line | Agonist | This compound IC50 (nM) |

| cAMP Production Assay | HEK293 (expressing human EP4) | PGE2 | 25.8 |

| Calcium Flux Assay | CHO-K1 (co-expressing human EP4 and a promiscuous G-protein) | PGE2 | 31.5 |

| Cell Migration Assay | Pancreatic Cancer Cells (PANC-1) | PGE2 | 52.1 |

| Cell Invasion Assay | Colon Cancer Cells (CT-26) | PGE2 | 68.7 |

Signaling Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide. The methodologies described are based on established analytical principles for sulfonamide-containing compounds and are intended to serve as a robust starting point for researchers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is proposed for optimal separation.

Experimental Protocol: Reversed-Phase HPLC

A simple and reliable isocratic HPLC method can be developed for the routine analysis of this compound.[1][2][3]

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of mobile phase. |

Expected Data

| Analyte | Expected Retention Time (min) | Purity (%) |

| This compound | 5-7 | >95 |

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique for this class of compounds.

Experimental Protocol: ESI-MS

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Range | m/z 100-1000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Sample Infusion | Direct infusion of a 10 µg/mL solution in acetonitrile |

Expected Data

The fragmentation of N-phenyl benzenesulfonamides in the gas phase has been studied, and similar fragmentation patterns can be expected.[4]

| Ion | Expected m/z | Description |

| [M+H]⁺ | 299.1424 | Protonated molecule |

| [M+Na]⁺ | 321.1243 | Sodium adduct |

Fragmentation Pathway

Caption: Proposed MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Temperature | 25 °C |

| ¹H NMR | 16 scans, 1-second relaxation delay |

| ¹³C NMR | 256 scans, 2-second relaxation delay |

| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |

Expected ¹H NMR Data (in CDCl₃)

The chemical shifts are predicted based on the analysis of similar structures.[5][6][7] The proton of the sulfonamide group typically appears as a singlet between 8.78 and 10.15 ppm.[5] The aromatic protons of sulfonamide derivatives show signals in the region between 6.51 and 7.70 ppm.[5]

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H |

| Azepane -CH₂- | ~1.6-1.8 | Multiplet | 8H |

| Azepane -NCH₂- | ~3.2-3.4 | Multiplet | 4H |

| -OCH₂CH₃ | ~4.0 | Quartet | 2H |

| Aromatic CH | ~6.8-7.2 | Doublet of Doublets | 4H |

| -SO₂NH- | ~8.0-9.0 | Singlet | 1H |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -OCH₂CH₃ | ~15 |

| Azepane -CH₂- | ~27-30 |

| Azepane -NCH₂- | ~48 |

| -OCH₂CH₃ | ~64 |

| Aromatic CH | ~115-125 |

| Aromatic C-O | ~155 |

| Aromatic C-S | ~130 |

Logical Relationship of NMR Data

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: FT-IR

| Parameter | Condition |

| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |

| Scan Range | 4000-400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 |

Expected IR Absorption Bands

Characteristic IR bands for sulfonamides include asymmetric and symmetric stretching vibrations of the SO₂ group.[5][8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (sulfonamide) | 3300-3200 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 2950-2850 | Strong |

| S=O Stretch (asymmetric) | 1350-1310 | Strong |

| S=O Stretch (symmetric) | 1170-1140 | Strong |

| C-O Stretch (ether) | 1260-1200 | Strong |

| S-N Stretch | 930-900 | Medium |

Experimental Workflow: FT-IR Analysis

Caption: Workflow for FT-IR Functional Group Analysis.

Thermal Analysis for Physicochemical Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and polymorphic forms of the compound.

Experimental Protocol: DSC and TGA

| Parameter | DSC | TGA |

| Sample Weight | 2-5 mg | 5-10 mg |

| Heating Rate | 10 °C/min | 10 °C/min |

| Temperature Range | 25 °C to 300 °C | 25 °C to 600 °C |

| Atmosphere | Nitrogen | Nitrogen |

| Pan Type | Aluminum | Alumina |

Expected Data

| Technique | Expected Observation |

| DSC | A sharp endothermic peak corresponding to the melting point. |

| TGA | A weight loss profile indicating the decomposition temperature. |

Logical Flow of Thermal Analysis

Caption: Logical flow for thermal characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. znaturforsch.com [znaturforsch.com]

Application of Azepane Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of azepane derivatives in cancer cell line research. Azepane scaffolds are a significant class of seven-membered nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] This guide will cover the cytotoxic evaluation of these compounds, elucidation of their mechanisms of action, and detailed protocols for key experimental procedures.

Application Notes

Azepane derivatives have demonstrated promising anticancer activity across a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Cytotoxic Activity:

Numerous studies have reported the cytotoxic potential of novel synthesized azepane derivatives against various cancer cell lines. For instance, certain 1,2,4-oxadiazole-5-one substituted azepane derivatives have shown significant cytotoxic effects in the human breast cancer cell line (MCF-7), with IC50 values ranging from 15.63 to 31.82 µM. Similarly, A-ring azepano- and 3-amino-3,4-seco-derivatives of betulin have been evaluated against a panel of five human cancer cell lines, with some compounds showing submicromolar GI50 values.[3] Furthermore, novel pyrrolo[1,2-a]azepine derivatives have exhibited potent activity against liver (HepG2), breast (MCF-7), and colon (HCT116) cancer cell lines, with IC50 values in the nanomolar range for the most active compounds.[4]

Mechanism of Action:

The anticancer effects of azepane derivatives are attributed to several mechanisms:

-

Induction of Apoptosis: Many azepane derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis). For example, azepanoallobetulinic acid amide derivatives have been shown to induce apoptosis and late apoptosis in cancer cells. This is often accompanied by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.

-

Cell Cycle Arrest: Some azepane derivatives can halt the progression of the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, certain dibenzo[b,f]azepines have been observed to arrest the cell cycle at the G1 phase.[5]

-

Modulation of Signaling Pathways: Azepane derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer.

-

p53 Pathway: Some compounds have been shown to increase the expression levels of the tumor suppressor protein p53, which in turn can activate the apoptotic pathway.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Certain substituted azepines have been designed as inhibitors of the PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma, demonstrating significant cytotoxicity in Caco-2 cells.[6][7]

-

Topoisomerase II Inhibition: Dibenzo[b,f]azepine derivatives have been identified as promising anticancer candidates that act as selective topoisomerase II inhibitors and DNA intercalators, leading to cancer cell death.[5]

-

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of various azepane derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 1,2,4-Oxadiazole-5-one Substituted Azepane Derivatives against MCF-7 Cells

| Compound | IC50 (µM) |

| 14d | 15.63 - 31.82 |

| 14e | 15.63 - 31.82 |

| 14f | 15.63 - 31.82 |

| 14h | 15.63 - 31.82 |

| 14k | 15.63 - 31.82 |

Table 2: Growth Inhibitory (GI50) Activity of A-ring Azepano- and 3-amino-3,4-seco-derivatives [3]

| Compound | Most Sensitive Cell Lines | GI50 Range (µM) |

| 3, 4, 7, 8, 9, 11, 15, 16, 19, 20 | Leukemia, Colon cancer, Ovarian cancer | 0.20 - 0.94 |

Table 3: Cytotoxicity (IC50) of Pyrrolo[1,2-a]azepine Derivatives [4]

| Compound | Cancer Cell Line | IC50 (nM) |

| 3 | HepG2 | 4 |

| 6 | HepG2 | 1.6 |

| Doxorubicin | HepG2 | 10.8 |

| 5b | MCF7 | 10.7 |

| 6 | HCT116 | 21.1 |

Table 4: Cytotoxicity (IC50) of Substituted Azepines against Caco-2 Colorectal Cancer Cells [6][7]

| Compound | IC50 (µM) |

| 4a | 8.445 ± 2.26 |

| 7a | 33.04 ± 2.06 |

Experimental Protocols

This section provides detailed protocols for the key experiments commonly used in the study of azepane derivatives in cancer cell lines.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.[8]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the azepane derivative and incubate for the desired period (e.g., 48 or 72 hours).

-

Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[9]

-

Wash the plates four times with slow-running tap water and allow them to air dry.[9]

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[9]

-

Read the absorbance at 510 nm using a microplate reader.[9]

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with the azepane derivative for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.